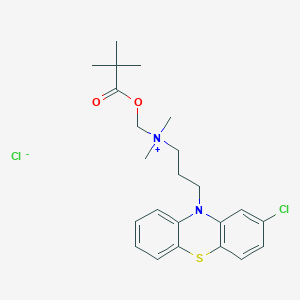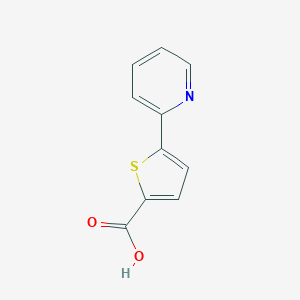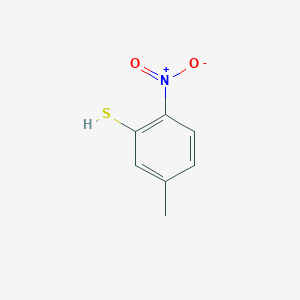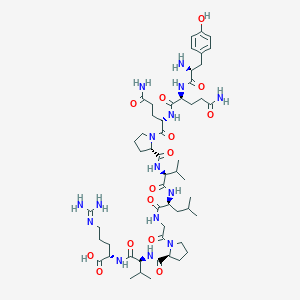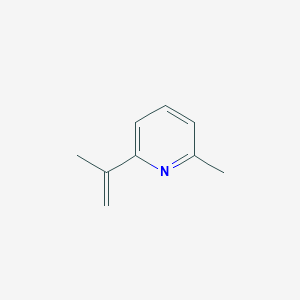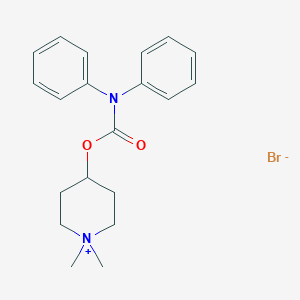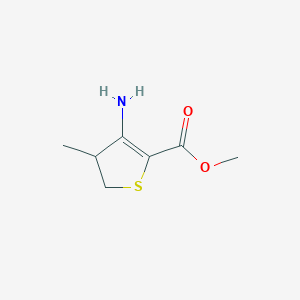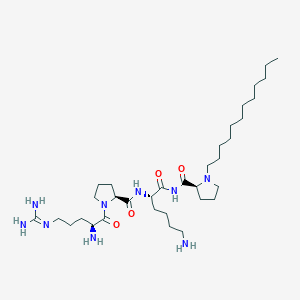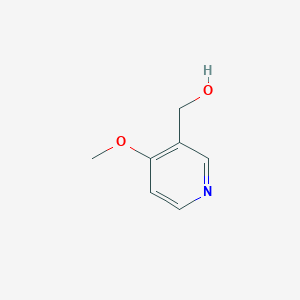
(4-Methoxypyridin-3-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (4-Methoxypyridin-3-yl)methanol involves chemical reactions that convert precursors into the desired compound. For instance, 3-Hydroxy-4-pyrones can be converted into 4-methoxy-3-oxidopyridinium ylides, which may lead to products related to (4-Methoxypyridin-3-yl)methanol through further reactions (Rumbo et al., 1996). Additionally, reactions involving methyl 2-pyridinecarboxylate in acidic methanol can produce derivatives that share structural similarities with (4-Methoxypyridin-3-yl)methanol, especially through photo-methoxylation processes (Sugimori et al., 1983).
Molecular Structure Analysis
The molecular structure of (4-Methoxypyridin-3-yl)methanol can be analyzed through various spectroscopic and crystallographic methods. Studies such as those by Linsha (2015) explore the structure of closely related compounds, providing insights into the molecular geometry and electronic structure that can be applied to (4-Methoxypyridin-3-yl)methanol (Linsha, 2015).
Chemical Reactions and Properties
(4-Methoxypyridin-3-yl)methanol participates in various chemical reactions, reflecting its active methoxy and pyridinyl groups. For example, the methoxylation reactions of related pyridine compounds highlight the reactivity of the methoxy group in different chemical environments (Sugimori et al., 1982). These reactions can significantly alter the physical and chemical properties of the molecule.
Applications De Recherche Scientifique
Formation of Sigma Complexes : Methoxy-3,5-dinitropyridine interacts with methoxide ion in dimethyl sulphoxide, yielding both methine and acetal sigma complexes, with the 4-methoxy compound being more stable and methanol catalyzing the interconversion (Biffin et al., 1970).
Asymmetric Synthesis : Demonstrated potential of (S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol as a chiral auxiliary for the asymmetric synthesis of -hydroxy esters (Jung et al., 2000).
C1 Source in Organic Synthesis : Methanol, a component of the compound, is a cost-effective and sustainable C1 source for organic synthesis and drug discovery, particularly in the synthesis of C-, N-, and O-methylated products (Natte et al., 2017).
Production of Tetrahydrofurans : Palladium-catalyzed oxidative cyclization-methoxycarbonylation of 4-yn-1-ols in methanol produces 2E-[(methoxycarbonyl)methylene]tetrahydrofurans in good yields (Gabriele et al., 2000).
Photo-methoxylation : 4-substituted pyridines accelerate photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol (Sugimori et al., 1983).
Allene Coupling : A homogeneous iridium catalyst enables a byproduct-free C-C coupling of methanol and allenes, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011).
Safety And Hazards
“(4-Methoxypyridin-3-yl)methanol” is harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it gets in the eyes .
Propriétés
IUPAC Name |
(4-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUFEHYGMCMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309648 | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypyridin-3-yl)methanol | |
CAS RN |
120277-47-6 | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxypyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

